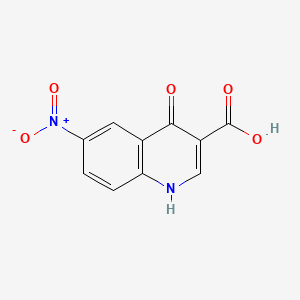

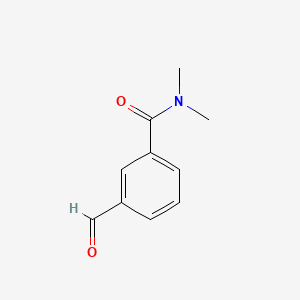

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including structures similar to 4-hydroxy-6-nitro-3-quinolinecarboxylic acid, can involve various chemical pathways. For example, a one-step synthesis procedure for quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been described, showcasing the versatility in synthesizing quinoline derivatives (Venkatesan et al., 2010). Another study presents the synthesis and photophysical properties of azole-quinoline-based fluorophores, indicating the diverse synthetic routes available for quinoline derivatives (Padalkar & Sekar, 2014).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures with varied functional groups, influencing their chemical behavior and applications. The structural diversity of these compounds is highlighted through synthetic efforts and molecular design, as seen in the synthesis of aromatic δ-peptides from quinoline-derived oligoamides, where the helical structures of these molecules were characterized (Jiang et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives engage in a multitude of chemical reactions, reflecting their chemical properties. For instance, the reactivity of quinoline N-oxides and the synthetic pathways to access different quinoline derivatives demonstrate the compound's versatility in organic synthesis (Wróbel & Ma̧kosza, 1993). The synthesis and antimicrobial activity of 6-nitro-4-hydroxy-2-quinolone derivatives further illustrate the functional diversity of these compounds (El-Agamey & Attaia, 2012).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their thermal stability and photophysical behaviors, are crucial for their application in various domains. The study on excited-state intramolecular proton transfer (ESIPT) inspired quinoline-based fluorophores provides valuable data on the photophysical properties and thermal stability of these compounds, demonstrating their potential in material science and photophysical applications (Padalkar & Sekar, 2014).

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid, have been identified as potent anticorrosive agents. These compounds are particularly effective due to their high electron density, which enables them to form stable chelating complexes with metallic surfaces. This interaction significantly reduces metallic corrosion, highlighting the potential of quinoline derivatives in protecting industrial materials and infrastructure from corrosive damage. The inclusion of polar substituents like hydroxyl, methoxy, amino, and nitro groups in quinoline derivatives enhances their adsorption capabilities and stability, further improving their efficacy as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Nitroxyl Radicals Conjugation for Pharmacological Agents

The synthesis and study of polyfunctional "hybrid" compounds that incorporate fragments of nitroxyl radicals, including those derived from quinoline, represent a burgeoning area in medicinal chemistry. The introduction of a nitroxyl fragment into a molecule, such as 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid, can lead to enhanced biological activity or modify its existing effects. Some derivatives have shown potential in the treatment and prevention of severe diseases, indicating the significant therapeutic promise of these conjugated compounds (Grigor’ev, Tkacheva, & Morozov, 2014).

Antioxidant Activity Determination Methods

The role of antioxidants, including those derived from quinoline compounds, is critical in various scientific fields. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests have been developed to determine the antioxidant activity of compounds, which is essential in understanding their potential health benefits and applications in food engineering, medicine, and pharmacy. These assays, based on chemical reactions and spectrophotometry, help in evaluating the antioxidant capacity of complex samples, providing valuable insights into the utility of quinoline derivatives in health and wellness applications (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEINHUJRQCZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

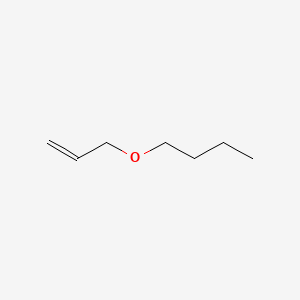

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189520 | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |

CAS RN |

52980-22-0, 35973-24-1 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)